5-(羟甲基)-5-甲基哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

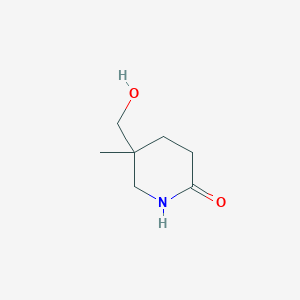

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a compound that can be considered a derivative of piperidin-2-one, which is a lactam (a cyclic amide) of piperidine, a six-membered nitrogen-containing heterocycle. Piperidin-2-ones are important building blocks in organic chemistry and medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidin-2-ones and their derivatives, including hydroxylated versions, can be achieved through several methods. One approach involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for the diastereoselective preparation of 4-hydroxypiperidin-2-ones . Another method includes the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, which, although not directly related to the target molecule, demonstrates the versatility of hydroxymethyl groups in synthetic chemistry . Additionally, the synthesis of hydroxypipecolic acids from 5-hydroxy-piperidone using dimethyltitanocene for amide methylenation highlights the synthetic utility of hydroxylated piperidones .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be influenced by substituents on the piperidine ring. For instance, the presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds due to steric effects, as observed in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives . The conformation of the piperidine ring is also an important aspect of its molecular structure, which can be studied using various spectroscopic techniques.

Chemical Reactions Analysis

Piperidin-2-ones can undergo a variety of chemical reactions. For example, the reductive amination of nitriles can be used to obtain 5-hydroxypiperidinone-derived N,N-acetals, demonstrating the reactivity of the nitrile group in the presence of a hydroxylated piperidinone . The synthesis of amino- and hydroxy-substituted piperidines from N-benzyloxycarbonylpiperidin-2-ones through lactam ring opening followed by reductive aminocyclization is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-2-ones and their derivatives are influenced by their functional groups. For instance, the hydroxymethyl group can participate in hydrogen bonding, which can affect the solubility and reactivity of the compound. The presence of hydroxyl and amino groups can also impact the acidity and basicity of the molecule, as well as its ability to form complexes with other molecules, such as human serum albumin . The NMR and IR spectroscopic properties of these compounds provide valuable information about their structure and the electronic environment of different functional groups .

科学研究应用

DNA 甲基化和羟甲基化

- 5-羟甲基胞嘧啶 (5hmC) 源自 5-甲基胞嘧啶 (5mC),在 DNA 甲基化中起着至关重要的作用,该过程对于哺乳动物的基因组调控和发育至关重要 (Tahiliani 等,2009)。5hmC 参与动态 DNA 去甲基化途径,表明其在表观遗传调控中的重要性 (Kriaucionis & Heintz,2009)。

在干细胞生物学中的作用

- 5hmC 在胚胎干细胞中的存在及其在细胞分化过程中的变化表明其在干细胞生物学中具有潜在作用 (Ficz 等,2011)。这种动态修饰可能影响干细胞中多能性和谱系分化的平衡。

在疾病研究中的潜力

- 5hmC 水平的变化与癌症等疾病有关。例如,DNA 中 hmC 水平降低是癌症的特征,这突出了了解 hmC 在健康和疾病背景下的功能的重要性 (Bachman 等,2014)。

表观遗传控制和调控

- 5hmC 在基因组中,特别是神经元和干细胞中的存在和动态表明其在表观遗传控制和基因表达调控中具有重要作用 (Song 等,2011)。羟甲基化和甲基化之间的平衡对于适当的基因功能至关重要。

生化应用

- 5-羟基哌啶-2-酮通过其衍生物(如 5hmC)在生化研究中得到应用,例如基因组修饰的灵敏检测技术。这对于理解各种生物学背景下的 DNA 甲基化状态具有重要意义 (Ma 等,2016)。

安全和危害

The safety data sheet for 5-(Hydroxymethyl)-5-methylpiperidin-2-one indicates that it is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure .

未来方向

属性

IUPAC Name |

5-(hydroxymethyl)-5-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLROKODJZSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-5-methylpiperidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)

![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)